3-formylpyridine-2-carboxylic acid hydrochloride
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Overview
Description
. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is known for its unique chemical structure and properties, making it a valuable subject of study in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formylpyridine-2-carboxylic acid hydrochloride typically involves the formylation of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced into the pyridine ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar formylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-formylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: 3-carboxypyridine-2-carboxylic acid
Reduction: 3-hydroxymethylpyridine-2-carboxylic acid
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
3-formylpyridine-2-carboxylic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-formylpyridine-2-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it a valuable tool in chemical biology for modifying biomolecules and studying their functions .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-hydroxypyridine-2-carboxylic acid: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and reactivity.
3-aminopyridine-2-carboxylic acid:
Uniqueness
3-formylpyridine-2-carboxylic acid hydrochloride is unique due to the presence of both a formyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry .
Properties
CAS No. |
159755-61-0 |
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Molecular Formula |
C7H6ClNO3 |
Molecular Weight |
187.58 g/mol |
IUPAC Name |
3-formylpyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5NO3.ClH/c9-4-5-2-1-3-8-6(5)7(10)11;/h1-4H,(H,10,11);1H |
InChI Key |
SDFCVRAGULEFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C=O.Cl |
Purity |
95 |
Origin of Product |
United States |
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